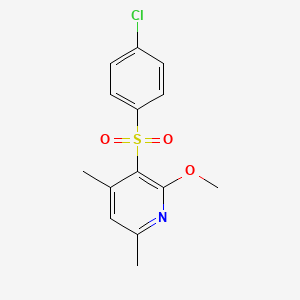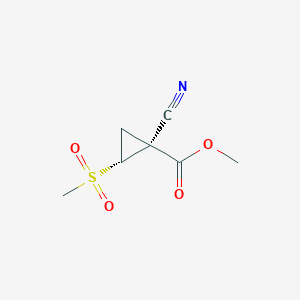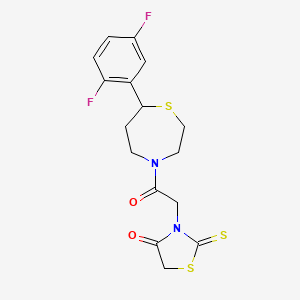![molecular formula C18H19N5O2 B2880365 N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105248-58-5](/img/no-structure.png)
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activities
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promise in the development of new antimicrobial agents due to their efficacy against various microorganisms. The research conducted by Bektaş et al. (2010) highlights the potential of these derivatives in combating microbial resistance, offering a pathway for the development of novel antimicrobial therapies. The study indicates that some of these synthesized compounds exhibit good to moderate antimicrobial activities, underscoring their potential utility in medical applications where resistance to existing antibiotics is a growing concern (Bektaş et al., 2010).
Antioxidant Activity
In addition to antimicrobial properties, these triazole derivatives have also been explored for their antioxidant activities. Gilava et al. (2020) synthesized a series of compounds using a methodology that involves the Biginelli protocol. This research underscores the significance of these compounds in combating oxidative stress, which is implicated in numerous diseases and aging processes. The antioxidant properties of these derivatives highlight their potential in the development of treatments or preventive measures against oxidative stress-related conditions (Gilava et al., 2020).
Biological and Cytotoxic Activities
The biological and cytotoxic activities of this compound derivatives have been a focal point of research, with studies indicating their potential in the design of anticancer agents. Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives that were evaluated for their cytotoxicity against human cancer cell lines. This research demonstrates the potential of these compounds in the development of novel anticancer agents, with some compounds showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with 3-methoxyaniline to form N-(2,3-dimethylphenyl)-3-methoxybenzamide. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, followed by reaction with ethyl chloroformate to form the carboxamide group.", "Starting Materials": [ "2,3-dimethylbenzoyl chloride", "3-methoxyaniline", "sodium azide", "copper sulfate", "ethyl chloroformate" ], "Reaction": [ "Step 1: Reaction of 2,3-dimethylbenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine to form N-(2,3-dimethylphenyl)-3-methoxybenzamide.", "Step 2: Reaction of N-(2,3-dimethylphenyl)-3-methoxybenzamide with sodium azide and copper sulfate in the presence of a solvent such as DMF to form the triazole ring.", "Step 3: Reaction of the triazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the carboxamide group.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS番号 |
1105248-58-5 |
分子式 |
C18H19N5O2 |
分子量 |
337.383 |
IUPAC名 |
N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChIキー |
JJOOFVXLQHMDSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


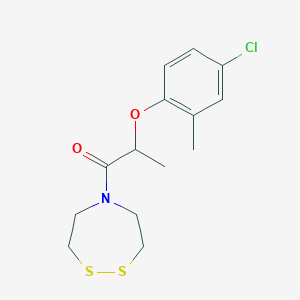
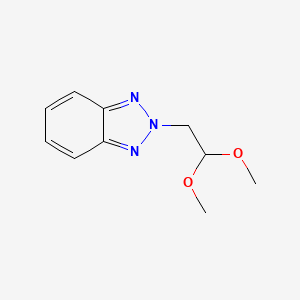
methanone](/img/structure/B2880287.png)
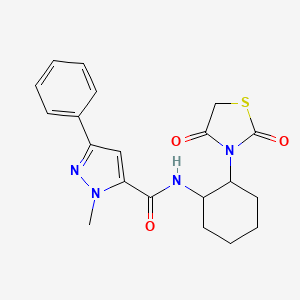
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)
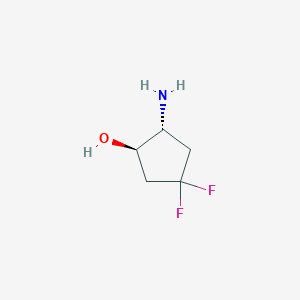
![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2880291.png)

![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2880301.png)
